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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic properties of iron-

nickel (Fe-Ni) compounds, a class of materials exhibiting a rich variety of physical phenomena

with significant technological applications. This document summarizes key quantitative data,

details relevant experimental methodologies, and visualizes fundamental concepts to serve as

a valuable resource for researchers and professionals in materials science and related fields.

Introduction to Iron-Nickel Compounds
Iron-nickel alloys are metallic materials composed primarily of iron and nickel, forming a

continuous solid solution across a wide range of compositions.[1] These alloys are notable for

their diverse and tunable electronic and magnetic properties, which are highly dependent on

the specific Fe-Ni ratio, crystal structure, and processing conditions.[2] Of particular interest are

the ordered intermetallic compounds such as FeNi₃ and FeNi, as well as the technologically

significant Invar alloys, which exhibit near-zero thermal expansion around room temperature.[3]

[4] The unique behaviors of Fe-Ni systems stem from the intricate interplay between their

electronic band structure and magnetic ordering.
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The electronic properties of iron-nickel alloys vary significantly with composition. The following

tables summarize key experimental and theoretical data for electrical resistivity, thermal

conductivity, Seebeck coefficient, Hall coefficient, magnetic susceptibility, and Curie

temperature as a function of nickel content.

Table 1: Electrical and Thermal Properties of Fe-Ni Alloys at Room Temperature

Ni Content
(at. %)

Crystal
Structure

Electrical
Resistivity
(µΩ·cm)

Thermal
Conductivit
y (W/(m·K))

Seebeck
Coefficient
(µV/K)

Hall
Coefficient
(10⁻¹¹ m³/C)

0 (Pure Fe) BCC 9.71 80.4 +19 +1.2

5 BCC ~30[5] ~20[6]

Data not

readily

available

Data not

readily

available

10 BCC ~35[5] ~18[6]

Data not

readily

available

Data not

readily

available

20 BCC/FCC ~60 ~15 -15[7] -8[8]

30 (Invar) FCC ~80 ~13 -20[7] -15[8]

36 (Invar) FCC ~85 ~13 -22 -20

50 FCC ~50 ~21 -25 -10

75 (FeNi₃) FCC (L1₂) ~20 ~30 -30 -5

100 (Pure Ni) FCC 6.99 90.9 -19 -6

Note: Values are approximate and can vary depending on the alloy's thermal history and purity.

Data is compiled from various sources and estimations.

Table 2: Magnetic and Structural Properties of Fe-Ni Alloys
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Ni Content (at.
%)

Crystal
Structure

Magnetic
Susceptibility
(mass, 10⁻⁸
m³/kg)

Curie
Temperature
(°C)

Lattice
Parameter (Å)

0 (Pure Fe) BCC Ferromagnetic 770[9] 2.866[10]

10 BCC Ferromagnetic ~740[9] 2.870[11]

20 BCC/FCC Ferromagnetic ~400 (FCC)[9]
2.875 (BCC),

3.585 (FCC)[11]

30 (Invar) FCC Ferromagnetic ~230[9] 3.592[10]

36 (Invar) FCC Ferromagnetic ~280 3.591

50 FCC Ferromagnetic ~530[9] 3.598[12]

75 (FeNi₃) FCC (L1₂) Ferromagnetic ~610 3.552

100 (Pure Ni) FCC Ferromagnetic 358 3.524[10]

Note: Magnetic susceptibility for ferromagnetic materials is field-dependent; values here are

indicative. Lattice parameters can vary with heat treatment.

Experimental Protocols
The characterization of the electronic properties of Fe-Ni compounds relies on a variety of

experimental techniques. Below are detailed methodologies for two fundamental

measurements.

Four-Probe Method for Electrical Resistivity
Measurement
The four-probe technique is a standard and highly accurate method for measuring the electrical

resistivity of metallic samples, which minimizes the influence of contact resistance.[13][14]

Principle: A direct current is passed through the two outer probes, and the voltage is measured

between the two inner probes. By knowing the current, the measured voltage, and the sample

geometry, the resistivity can be calculated.[15]
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Experimental Workflow:

Sample Preparation: The Fe-Ni alloy is prepared with a well-defined geometry, typically a

rectangular bar or a thin film of uniform thickness. The surface of the sample should be clean

and smooth to ensure good electrical contact with the probes.

Probe Configuration: Four equally spaced, co-linear probes are brought into contact with the

sample surface.[13] The probes are often spring-loaded to ensure consistent pressure and

minimize damage to the sample.[15]

Current Application: A constant DC current (I) is sourced through the two outer probes using

a high-impedance current source.

Voltage Measurement: The voltage drop (V) across the two inner probes is measured using

a high-impedance voltmeter. This high impedance is crucial to prevent drawing significant

current through the voltage probes, which would affect the accuracy of the measurement.

Resistivity Calculation: For a bulk sample with thickness much greater than the probe

spacing, the resistivity (ρ) is calculated using the formula:

ρ = 2πs(V/I)

where 's' is the spacing between the probes. For thin films, a correction factor that depends

on the film thickness and sample dimensions is required.[14]

Temperature Control: For temperature-dependent measurements, the sample is mounted in

a cryostat or furnace, and the temperature is carefully controlled and monitored using a

calibrated thermometer.
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Four-Probe Resistivity Measurement Setup

Experimental Workflow
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Workflow for Four-Probe Resistivity Measurement.

Mössbauer Spectroscopy
Mössbauer spectroscopy is a powerful technique for probing the local electronic and magnetic

environment of specific atomic nuclei, in this case, ⁵⁷Fe. It provides valuable information about

the valence state, magnetic ordering, and site occupancy of iron atoms within the Fe-Ni alloy.

Principle: The technique is based on the resonant absorption and re-emission of gamma rays

by atomic nuclei without recoil. The energy of the gamma rays is modulated by the Doppler

effect, and the absorption spectrum provides information about the hyperfine interactions

between the nucleus and its surrounding electrons.

Experimental Workflow:

Source and Absorber: A radioactive source (typically ⁵⁷Co) that decays to ⁵⁷Fe, emitting 14.4

keV gamma rays, is used. The Fe-Ni alloy sample acts as the absorber.

Doppler Modulation: The source is moved relative to the absorber with a precisely controlled

velocity, which modulates the energy of the gamma rays via the Doppler effect.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b15419279?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15419279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Gamma Ray Detection: A detector placed behind the absorber measures the intensity of the

transmitted gamma rays as a function of the source velocity.

Spectrum Acquisition: A Mössbauer spectrum is a plot of the gamma-ray counts versus the

source velocity. Dips in the spectrum correspond to resonant absorption.

Data Analysis: The spectrum is fitted with theoretical line shapes to extract hyperfine

parameters:

Isomer Shift (δ): Provides information about the electron density at the nucleus and thus

the oxidation state of the iron atom.

Quadrupole Splitting (ΔEQ): Occurs in non-cubic electronic environments and is sensitive

to the local crystal symmetry.

Magnetic Hyperfine Field (B_hf): In magnetically ordered materials, the nuclear energy

levels are split, resulting in a six-line spectrum. The magnitude of this splitting is

proportional to the local magnetic field at the nucleus.
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Mössbauer Spectroscopy Setup Data Analysis
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Workflow for Mössbauer Spectroscopy.

Theoretical Framework: Density Functional Theory
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling

method used to investigate the electronic structure and properties of materials from first

principles.[16][17]

Methodology: DFT calculations solve the many-body Schrödinger equation by approximating it

with a set of self-consistent single-particle equations (the Kohn-Sham equations). The central
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quantity in DFT is the electron density, from which all ground-state properties can, in principle,

be determined.[18]

Computational Workflow for Fe-Ni Alloys:

Structure Definition: A unit cell representing the crystal structure of the Fe-Ni compound

(e.g., BCC, FCC, L1₂) is defined. For disordered alloys, special quasi-random structures

(SQS) or the coherent potential approximation (CPA) can be used to model the random

distribution of Fe and Ni atoms.[19]

Input Parameters: Key input parameters are specified, including the exchange-correlation

functional (e.g., GGA, LDA), pseudopotentials or all-electron basis sets, and the k-point

mesh for sampling the Brillouin zone.

Self-Consistent Field (SCF) Cycle: The Kohn-Sham equations are solved iteratively until the

electron density and the effective potential converge to a self-consistent solution.

Property Calculation: Once the ground-state electron density is obtained, various electronic

properties can be calculated as post-processing steps:

Total Energy: Used to determine phase stability and formation energies.

Density of States (DOS): Describes the number of available electronic states at each

energy level. The partial DOS (PDOS) resolves the contributions from different atomic

species and orbitals (e.g., Fe-3d, Ni-3d).[20]

Band Structure: Shows the energy of electronic states as a function of their momentum in

the Brillouin zone.

Magnetic Moments: The spin polarization of the electron density allows for the calculation

of local magnetic moments on the Fe and Ni atoms.
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DFT Calculation Workflow for Fe-Ni Alloys

Calculated Properties

Define Crystal Structure
(e.g., FCC, L1₂)

Set Input Parameters
(Functional, k-points)

Self-Consistent Field (SCF) Cycle

Converged Electron Density

Calculate Properties

Total Energy Density of States Band Structure Magnetic Moments

Click to download full resolution via product page

Workflow for DFT Calculations of Fe-Ni Alloys.

Key Phenomena and Visualizations
Relationship between Phase Diagram and Electronic
Properties
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The electronic properties of Fe-Ni alloys are intimately linked to their crystal structure, which is

summarized in the Fe-Ni phase diagram. The diagram reveals the stable phases at different

compositions and temperatures, including the body-centered cubic (α-Fe, BCC), face-centered

cubic (γ-Fe,Ni, FCC), and ordered intermetallic phases.

Fe-Ni Phase Diagram
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Influence of Crystal Structure on Electronic Properties.

The Invar Effect: An Electronic Perspective
The Invar effect, the anomalously low thermal expansion of Fe-Ni alloys around 36 at.% Ni, is a

consequence of the material's underlying electronic and magnetic structure.[3][4] It is

understood to arise from a competition between the normal thermal expansion of the lattice

and a magnetovolume effect that causes a contraction as the temperature increases towards

the Curie temperature.
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Electronic Origin of the Invar Effect
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Conceptual Diagram of the Invar Effect.

This technical guide provides a foundational understanding of the electronic properties of iron-

nickel compounds. The complex interplay of composition, structure, and magnetism in these

alloys continues to be an active area of research, with ongoing efforts to develop new materials

with tailored electronic and magnetic functionalities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15419279?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15419279?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

